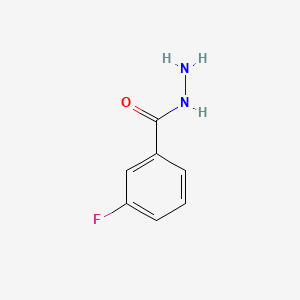

3-Fluorobenzhydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522533. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUISEXNUHLZEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325997 | |

| Record name | 3-Fluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-55-8 | |

| Record name | Benzoic acid, 3-fluoro-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 499-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Fluorobenzhydrazide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzhydrazide is a fluorinated aromatic hydrazide that serves as a key building block in synthetic organic chemistry and medicinal chemistry. Its structural features, particularly the presence of a reactive hydrazide moiety and a fluorine atom on the benzene ring, make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. The incorporation of fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound an attractive starting material in drug discovery programs.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Core Data: CAS Number and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 499-55-8 | [1][2][3] |

| Molecular Formula | C₇H₇FN₂O | [1][2][3] |

| Molecular Weight | 154.14 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder or fibers | [1][3] |

| Melting Point | 138-143 °C | [1][2][3] |

| Boiling Point | 312.6 °C at 760 mmHg | [1] |

| Density | 1.272 g/cm³ | [1] |

| Purity | >97% | [3] |

Synthesis of this compound: Experimental Protocols

The most common and efficient synthesis of this compound involves a two-step process starting from 3-fluorobenzoic acid. The acid is first converted to its methyl ester, which is then reacted with hydrazine hydrate.

Step 1: Synthesis of Methyl 3-fluorobenzoate

Methodology:

-

To a solution of 3-fluorobenzoic acid (1 mole) in methanol (5 moles), slowly add concentrated sulfuric acid (0.5 moles) while cooling in an ice bath.

-

After the addition is complete, the reaction mixture is refluxed for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is then poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution.

-

The separated ester is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude methyl 3-fluorobenzoate, which can be purified by distillation under reduced pressure.

Step 2: Synthesis of this compound

Methodology:

-

In a round-bottom flask, dissolve methyl 3-fluorobenzoate (1 mole) in ethanol (10 moles).

-

To this solution, add hydrazine hydrate (3 moles) dropwise with stirring.

-

The reaction mixture is then refluxed for 8-12 hours.

-

The completion of the reaction is monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude this compound is washed with cold ethanol and dried under vacuum to obtain the pure product.

Synthetic Applications in Drug Development

The nucleophilic nature of the hydrazide group in this compound makes it a versatile intermediate for the synthesis of various heterocyclic scaffolds with proven pharmacological importance.[1][3]

Synthesis of 1,3,4-Oxadiazole Derivatives

This compound can be used to synthesize 2,5-disubstituted-1,3,4-oxadiazoles, a class of compounds known for their wide range of biological activities, including antimicrobial and anticancer properties.[2] The synthesis typically involves the reaction of this compound with an aromatic acid, followed by cyclodehydration.

Experimental Protocol:

-

A mixture of this compound (1 mole) and a substituted aromatic acid (1 mole) is heated in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).

-

The reaction is typically carried out at reflux temperature for several hours.

-

After completion, the reaction mixture is cooled and poured into crushed ice.

-

The precipitated solid is filtered, washed with a dilute sodium bicarbonate solution and then with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Schiff Bases (Hydrazones)

The condensation reaction of this compound with various aldehydes or ketones yields Schiff bases, also known as hydrazones. These compounds have demonstrated significant potential as antimicrobial and anticonvulsant agents.[1]

Experimental Protocol:

-

To a solution of this compound (1 mole) in a suitable solvent (e.g., ethanol), add a substituted aldehyde or ketone (1 mole).

-

A catalytic amount of glacial acetic acid is added to the mixture.

-

The reaction mixture is refluxed for 2-4 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

-

The product can be further purified by recrystallization.

Visualizing Synthetic Pathways and Biological Mechanisms

To better illustrate the chemical transformations and potential biological activities of this compound and its derivatives, the following diagrams are provided in the DOT language.

Caption: Synthetic route to this compound.

Caption: Key synthetic transformations of this compound.

References

The Pivotal Role of 3-Fluorobenzhydrazide in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Fluorobenzhydrazide, a fluorinated derivative of benzhydrazide, has emerged as a versatile and highly valuable scaffold in the field of medicinal chemistry. Its unique structural features, including the presence of a reactive hydrazide moiety and a fluorine atom, have positioned it as a critical starting material for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery and development, with a focus on its utility in generating novel anticancer and antimicrobial agents. The guide delves into the synthetic methodologies, key biological targets, mechanisms of action, and quantitative structure-activity relationship data, offering a valuable resource for professionals in the field.

Core Applications in Medicinal Chemistry

This compound serves as a fundamental building block for the creation of more complex molecular architectures, primarily through the reactivity of its nucleophilic hydrazide group.[1][2] This functional group readily undergoes condensation reactions with various electrophiles, such as aldehydes and ketones, to form stable hydrazone linkages.[1] This synthetic tractability allows for the systematic modification of the core structure, enabling the exploration of vast chemical spaces and the optimization of pharmacological properties. The incorporation of the 3-fluoro substituent is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates.[1]

Anticancer Applications: Targeting Cancer Cell Metabolism

A significant area of investigation for this compound derivatives is in the development of novel anticancer therapeutics. A key molecular target that has been identified for some of these derivatives is Hexokinase 2 (HK2) , an enzyme that plays a critical role in the metabolic reprogramming of cancer cells, a phenomenon known as the Warburg effect.[3][4]

Mechanism of Action: Inhibition of Hexokinase 2

HK2 is the first rate-limiting enzyme in the glycolytic pathway, catalyzing the phosphorylation of glucose to glucose-6-phosphate. In many cancer types, HK2 is overexpressed and is predominantly bound to the outer mitochondrial membrane, where it gains preferential access to ATP and couples glycolysis to mitochondrial metabolism, thereby promoting cell survival and proliferation.[3][4]

Derivatives of this compound have been designed and synthesized as potent inhibitors of HK2.[2][5] By binding to and inhibiting the enzymatic activity of HK2, these compounds disrupt the high glycolytic rate of cancer cells, leading to a depletion of cellular ATP, increased production of reactive oxygen species (ROS), DNA damage, and ultimately, cell cycle arrest and apoptosis.[3][4]

Quantitative Data: Anticancer Activity

The anticancer potency of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-N'-(2,3,4-trihydroxybenzylidene) arylhydrazide (Compound 3j) | SW480 (Colon) | 7.13 ± 1.12 | [2] |

| Benitrobenrazide (BNBZ) | HepG2 (Liver) | Varies | [3] |

| Benitrobenrazide (BNBZ) | HUH7 (Liver) | Varies | [3] |

| Benzodioxole-based thiosemicarbazone | A549 (Lung) | 10.67 ± 1.53 | [6] |

| Benzodioxole-based thiosemicarbazone | C6 (Glioma) | 4.33 ± 1.04 | [6] |

Antimicrobial Applications: Combating Bacterial Infections

Derivatives of this compound have also demonstrated significant promise as antimicrobial agents, addressing the urgent need for new therapeutics to combat drug-resistant pathogens.

Mechanism of Action: Targeting Bacterial Enzymes

The antimicrobial activity of these compounds is attributed to their ability to inhibit essential bacterial enzymes. Molecular docking studies have suggested that derivatives of this compound can interact with and inhibit the function of enzymes such as D-alanine:D-alanine ligase (Ddl) and DNA gyrase .[1]

-

D-alanine:D-alanine ligase (Ddl): This enzyme is crucial for the synthesis of the bacterial cell wall peptidoglycan, a structure that is essential for bacterial survival. Inhibition of Ddl weakens the cell wall, leading to cell lysis and death.

-

DNA gyrase: This topoisomerase is involved in bacterial DNA replication and repair. Its inhibition disrupts these critical processes, ultimately leading to bacterial cell death.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Triazole-thione derivatives | Various | 62.5 | [2][7] |

| Fluorobenzoylthiosemicarbazides | Staphylococcus aureus | 7.82 - 31.25 | [8] |

| 4-fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide | Staphylococcus aureus | Equal to Ceftriaxone | [9] |

Experimental Protocols

General Synthesis of 3-Fluorobenzoylhydrazones

This protocol describes a general method for the synthesis of 3-fluorobenzoylhydrazone derivatives through the condensation of this compound with an appropriate aldehyde or ketone.[1]

Materials:

-

This compound

-

Substituted aldehyde or ketone (1 equivalent)

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound in a minimal amount of warm ethanol.

-

To this solution, add one equivalent of the desired aldehyde or ketone.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Characterization: The structure of the synthesized hydrazones is confirmed using various spectroscopic techniques, including:

-

¹H NMR: To determine the proton environment in the molecule. The characteristic azomethine proton (-N=CH-) signal typically appears in the downfield region of the spectrum.

-

¹³C NMR: To identify the carbon skeleton.

-

FT-IR: To confirm the presence of key functional groups, such as the C=O (amide) and C=N (imine) stretching vibrations.

-

Mass Spectrometry: To determine the molecular weight of the compound.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Human cancer cell lines (e.g., A549, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

The following day, treat the cells with various concentrations of the this compound derivatives (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) and an untreated control are included.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound has unequivocally established its significance as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in the realms of anticancer and antimicrobial research, underscore its potential for the development of next-generation therapeutics. The ability of its derivatives to target key cellular machinery, such as Hexokinase 2 in cancer cells and essential enzymes in bacteria, provides a strong rationale for their continued investigation. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, fostering further innovation and discovery in the quest for more effective and safer medicines.

References

- 1. This compound | 499-55-8 | Benchchem [benchchem.com]

- 2. Structure based discovery of novel hexokinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ossila.com [ossila.com]

- 8. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluorobenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzhydrazide is a crucial chemical intermediate, widely utilized in the fields of medicinal chemistry and drug development.[1] Its structure, which incorporates a fluorinated benzene ring and a reactive hydrazide moiety, makes it a valuable building block for the synthesis of diverse and complex molecules.[1][2] The presence of a fluorine atom can significantly enhance the pharmacokinetic and metabolic properties of derivative compounds, while the nucleophilic hydrazide group readily participates in reactions to form a variety of heterocyclic systems.[2][3] This guide provides a detailed overview of the synthesis and characterization of this compound, offering comprehensive experimental protocols and data for laboratory applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 499-55-8 | [4][5] |

| Molecular Formula | C₇H₇FN₂O | [1][3][4] |

| Molecular Weight | 154.14 g/mol | [3][4] |

| Appearance | Off-white to beige crystalline powder/fibers | [3][5] |

| Melting Point | 139-143 °C | [3][4] |

| Purity | Typically ≥97% | [3] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved from 3-fluorobenzoic acid through two primary, reliable, and well-documented routes: reaction via an acid chloride intermediate or through an ester intermediate.[2]

Experimental Protocols

Method 1: Synthesis via Acid Chloride Intermediate

This two-step approach is noted for the high reactivity of the acid chloride intermediate, leading to an efficient reaction with hydrazine.[2]

Step 1: Synthesis of 3-Fluorobenzoyl Chloride [6][7]

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-fluorobenzoic acid (1.0 eq).

-

Solvent: Suspend the acid in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 40°C for DCM, 110°C for Toluene) and stir for 2-3 hours. Monitor the reaction by the cessation of gas evolution (HCl and SO₂), which should be passed through a trap containing aqueous NaOH.

-

Work-up: After cooling to room temperature, remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-fluorobenzoyl chloride is typically an oil and can be used directly in the next step without further purification.

Step 2: Synthesis of this compound [2]

-

Setup: In a separate flask, prepare a solution of hydrazine hydrate (e.g., 2.0 eq) in an appropriate solvent like ethanol or DCM, and cool it in an ice bath (0 °C).

-

Reagent Addition: Dissolve the crude 3-fluorobenzoyl chloride from the previous step in a minimal amount of anhydrous DCM. Add this solution dropwise to the chilled hydrazine solution with vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting solid is then triturated with water, filtered, and washed with cold water to remove hydrazine salts.

-

Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Method 2: Synthesis via Ester Intermediate (Hydrazinolysis)

This alternative route involves the conversion of 3-fluorobenzoic acid to its methyl or ethyl ester, followed by reaction with hydrazine hydrate.[2]

Step 1: Synthesis of Methyl or Ethyl 3-Fluorobenzoate [8]

-

Setup: In a round-bottom flask, dissolve 3-fluorobenzoic acid (1.0 eq) in an excess of methanol or ethanol.

-

Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

-

Reaction: Heat the mixture to reflux for 4-6 hours.

-

Monitoring: Monitor the reaction for the disappearance of the starting carboxylic acid by TLC.

-

Work-up: After cooling, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution). Extract the ester into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude ester.

Step 2: Hydrazinolysis of the Ester [2]

-

Setup: Dissolve the purified 3-fluorobenzoate ester (1.0 eq) in ethanol in a round-bottom flask.

-

Reagent Addition: Add an excess of hydrazine hydrate (e.g., 3.0-5.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux for 8-12 hours. The product often precipitates out of the solution upon cooling.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford pure this compound.

Spectroscopic Characterization

The structural confirmation of this compound is performed using standard spectroscopic techniques.

| Technique | Observed Characteristics |

| ¹H NMR | -NH Proton: Broad singlet, typically in the downfield region (δ 9-10 ppm).[2]Aromatic Protons: Complex multiplet signals in the aromatic region (δ 7.0-7.8 ppm) due to splitting by the fluorine atom.[2]-NH₂ Protons: Broad singlet, more upfield (around δ 4-5 ppm).[2] |

| IR (cm⁻¹) | N-H Stretching: One or more bands in the region of 3200-3400 cm⁻¹ from the -NH and -NH₂ groups.[2]C=O Stretching (Amide I): Strong, prominent peak typically found between 1640 and 1680 cm⁻¹.[2]N-H Bending (Amide II): Observed around 1580-1650 cm⁻¹.[2] |

| Mass Spec (MS) | Molecular Ion Peak (M+): Expected at m/z = 154.05, corresponding to the molecular formula C₇H₇FN₂O.[4] |

Applications in Heterocyclic Synthesis

This compound is a versatile precursor for synthesizing a wide range of heterocyclic compounds, many of which are of significant interest in medicinal chemistry.[2] The hydrazide functionality provides the necessary reactivity to form various five- and six-membered ring systems.

Key applications include:

-

1,3,4-Oxadiazoles: These are commonly synthesized by reacting this compound with aroyl chlorides to form a diacylhydrazine intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride.[2]

-

1,2,4-Triazoles: Formation of these heterocycles can be achieved by first preparing a hydrazone from this compound, which is then treated with a cyclizing agent.[2] Another route involves reacting the hydrazide with isothiocyanates, followed by cyclization of the resulting thiosemicarbazide intermediate.[3]

-

Schiff Bases (Hydrazones): Condensation reactions between this compound and various aldehydes or ketones yield a diverse library of hydrazone derivatives, which are themselves important pharmacophores.[2]

Conclusion

This compound is a foundational starting material for the synthesis of numerous biologically active compounds. The synthetic routes via acid chloride or ester intermediates are both robust and high-yielding. Its structure is readily confirmed by standard spectroscopic methods, including NMR, IR, and mass spectrometry. The accessibility and versatile reactivity of this compound ensure its continued importance for professionals in drug discovery and organic synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 499-55-8 | Benchchem [benchchem.com]

- 3. ossila.com [ossila.com]

- 4. 3-Fluorobenzoic hydrazide | 499-55-8 [chemnet.com]

- 5. parchem.com [parchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to 3-Fluorobenzhydrazide: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorobenzhydrazide is a fluorinated aromatic hydrazide that serves as a pivotal building block in medicinal chemistry and materials science. Its unique structural features, particularly the presence of a nucleophilic hydrazide moiety and a fluorine-substituted phenyl ring, make it a versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key synthetic methodologies involving this compound. Detailed experimental protocols for its preparation and subsequent transformation into bioactive scaffolds such as hydrazones and 1,3,4-oxadiazoles are presented, aiming to equip researchers with the foundational knowledge required for its application in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₇FN₂O, is a derivative of benzoic acid.[1][2][3] The structure consists of a benzene ring substituted with a fluorine atom at the meta (3-) position and a hydrazide group (-CONHNH₂). The fluorine atom imparts unique electronic properties to the molecule, enhancing its potential for biological interactions.[4] The hydrazide functional group is highly nucleophilic, making it a reactive handle for a variety of chemical transformations.[1][5]

Data Presentation: Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 3-Fluorobenzohydrazide | [1] |

| CAS Number | 499-55-8 | [1][2][3][6] |

| Molecular Formula | C₇H₇FN₂O | [1][2][3][4] |

| Molecular Weight | 154.14 g/mol | [1][2][3][6][7] |

| Appearance | Off-white to beige crystalline powder/fibers | [1][3][4][8] |

| Melting Point | 138 - 143 °C | [1][2][3][6] |

| Linear Formula | FC₆H₄CONHNH₂ | [6][7][9] |

| SMILES String | NNC(=O)c1cccc(F)c1 | [6][7] |

| InChI Key | UUISEXNUHLZEDB-UHFFFAOYSA-N | [4][6][7] |

| Density | 1.272 g/cm³ (Predicted) | [8] |

| pKa | 11.78 (Predicted) | [8] |

Molecular Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound (CAS 499-55-8).

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of common derivatives.

Synthesis of this compound from 3-Fluorobenzoic Acid

The preparation of this compound is typically achieved via a two-step process starting from 3-fluorobenzoic acid. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by hydrazinolysis.[4][6]

Caption: Workflow for the synthesis of this compound.

Methodology:

Step 1: Synthesis of 3-Fluorobenzoyl Chloride [6]

-

To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 3-fluorobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise at room temperature under a fume hood.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

-

Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction is complete when gas evolution ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-fluorobenzoyl chloride is used in the next step without further purification.

Step 2: Synthesis of this compound (Adapted from[10])

-

In a separate flask, dissolve hydrazine hydrate (e.g., 80% solution, 1.5 eq) in a suitable solvent such as ethanol.

-

Cool the hydrazine solution to 0-5°C in an ice bath.

-

Slowly add the crude 3-fluorobenzoyl chloride (1.0 eq) from Step 1 to the stirred hydrazine solution dropwise, maintaining the low temperature to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the resulting precipitate is collected by vacuum filtration.

-

The solid is washed with cold water and then a small amount of cold ethanol to remove impurities.

-

The product, this compound, is dried under vacuum to yield an off-white solid. Purity can be assessed by melting point determination and spectroscopic methods.

Synthesis of 3-Fluorobenzoylhydrazones (Schiff Bases)

This compound readily undergoes condensation reactions with aldehydes or ketones to form stable hydrazone derivatives, often referred to as Schiff bases.[4][5] These compounds are of significant interest due to their wide range of biological activities.

Caption: General workflow for the synthesis of hydrazones.

Methodology: (Adapted from[5])

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add the desired substituted aromatic aldehyde (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-4 drops).

-

Heat the reaction mixture at reflux for 2-6 hours.

-

Monitor the reaction progress using TLC.

-

After completion, cool the mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A significant application of this compound is its use as a precursor for 1,3,4-oxadiazoles, a class of heterocycles prevalent in medicinal chemistry.[1][4] A common route involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.

Methodology: (General procedure based on[1])

-

Formation of Diacylhydrazine Intermediate:

-

Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., pyridine or dichloromethane with a base like triethylamine).

-

Cool the solution to 0°C.

-

Slowly add a substituted aroyl chloride (R-COCl, 1.0 eq).

-

Allow the reaction to stir and warm to room temperature until completion (monitored by TLC).

-

Isolate the N-(aroyl)-N'-(3-fluorobenzoyl)hydrazine intermediate through appropriate workup procedures.

-

-

Cyclodehydration:

-

Treat the diacylhydrazine intermediate from the previous step with a dehydrating agent, such as phosphorus oxychloride (POCl₃).

-

Heat the mixture at reflux for several hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

The resulting precipitate is filtered, washed with water until neutral, and dried.

-

Purify the crude 2-(3-fluorophenyl)-5-(aryl)-1,3,4-oxadiazole by recrystallization.

-

Conclusion

This compound is a readily accessible and highly versatile intermediate for chemical synthesis. Its molecular structure allows for straightforward derivatization into various heterocyclic systems, including hydrazones and 1,3,4-oxadiazoles, which are important pharmacophores in drug discovery. The experimental protocols detailed in this guide provide a solid foundation for researchers to synthesize and utilize this valuable compound in the development of novel molecules with potential therapeutic applications. The provided data and workflows are intended to streamline research efforts and facilitate the exploration of this compound's full synthetic potential.

References

- 1. This compound | 499-55-8 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ossila.com [ossila.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 9. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Melting Point of 3-Fluorobenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Fluorobenzhydrazide, with a specific focus on its melting point and solubility. The information herein is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties of this compound

This compound (CAS 499-55-8) is a fluorinated derivative of benzoic hydrazide.[1] Its chemical structure and properties make it a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of heterocyclic compounds with potential bioactivity.[1] An accurate understanding of its melting point and solubility is crucial for its application in synthesis, formulation, and biological screening.

Data Presentation: Core Physical Properties

The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇FN₂O | [2][3] |

| Molecular Weight | 154.14 g/mol | [1][2] |

| Melting Point | 138 - 143 °C | [1][2][3][4] |

| Appearance | White to off-white crystalline powder or fibers | [1][4] |

| Solubility | Data not readily available in standard literature.[5] A detailed protocol for determination is provided in Section 2. |

Experimental Protocols

Detailed and standardized methodologies are essential for obtaining reliable and reproducible data. The following sections outline the protocols for determining the melting point and solubility of this compound.

2.1. Melting Point Determination using the Capillary Method

The capillary method is a standard and widely accepted technique for determining the melting point of a solid crystalline substance.[6][7]

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated at a controlled rate.[8] The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities can cause a depression and broadening of the melting range.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube, or modern digital instrument)[9]

-

Thin-walled capillary tubes (sealed at one end)[6]

-

Mortar and pestle

-

Sample packing wire (optional)[6]

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[8] If necessary, gently grind the crystals using a clean mortar and pestle.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample several times to collect a small amount of the compound.[6] Invert the tube and tap it gently on a hard surface to pack the powder into the bottom, sealed end.[6] A packed column height of 2-3 mm is ideal.[7]

-

Initial Rapid Determination (Optional but Recommended): Place the packed capillary into the heating block of the apparatus. Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.[9]

-

Precise Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point.[7] Insert a new packed capillary.

-

Heating and Observation: Begin heating at a slow, controlled rate, typically 1-2°C per minute, as the expected melting point is approached.[7]

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melt).

-

Record the temperature at which the entire sample has completely liquefied (the clear point).[7]

-

-

Repeatability: Conduct at least two more careful determinations to ensure the results are consistent and reproducible.

2.2. Solubility Determination

While specific quantitative solubility data for this compound is not widely published,[5] its solubility profile in various solvents can be determined experimentally. The following protocol describes a general method for qualitative and semi-quantitative solubility assessment.

Principle: A measured amount of solute (this compound) is added to a measured volume of a specific solvent. Through agitation and observation, the solubility is categorized. The general principle of "like dissolves like" suggests that the polarity of the compound and the solvent are key factors.[10]

Apparatus:

-

Small test tubes or vials

-

Graduated cylinders or pipettes

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane). Also, include aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to test for salt formation, which can indicate the presence of basic or acidic functional groups.[11]

-

Qualitative Assessment:

-

Place approximately 25 mg of this compound into a small, dry test tube.[11]

-

Add 0.75 mL of the selected solvent in small portions.[11]

-

After each addition, shake or vortex the tube vigorously for at least 60 seconds.[10]

-

Observe if the solid dissolves completely. Record the substance as "soluble," "partially soluble," or "insoluble" in that specific solvent at room temperature.

-

-

Semi-Quantitative Assessment (Saturation Method):

-

Accurately weigh a specific mass of this compound (e.g., 100 mg) into a vial.

-

Add a measured volume of the chosen solvent (e.g., 1.0 mL) using a pipette.

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C) until saturation is reached (i.e., no more solid dissolves, and excess solid is present). This may take several hours.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Take a precise volume of the clear filtrate, evaporate the solvent completely, and weigh the remaining solid residue.

-

Calculate the solubility in terms of g/L or mg/mL.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. ossila.com [ossila.com]

- 2. 3-Fluorobenzoic hydrazide | 499-55-8 [chemnet.com]

- 3. 3-Fluorobenzoic hydrozide | CAS#:499-55-8 | Chemsrc [chemsrc.com]

- 4. parchem.com [parchem.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. thinksrs.com [thinksrs.com]

- 7. mt.com [mt.com]

- 8. westlab.com [westlab.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. chem.ws [chem.ws]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Safe Handling of 3-Fluorobenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 3-Fluorobenzhydrazide (CAS No. 499-55-8), a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug discovery.[1][2][3] Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential health risks.

Chemical Identification and Physical Properties

This compound is a fluorinated derivative of benzoic hydrazide.[1][2][3] Its physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Synonyms | 3-Fluorobenzohydrazide, 3-Fluorobenzoic acid hydrazide | [1][2][3][4] |

| Molecular Formula | C7H7FN2O | [1][2][3][4] |

| Molecular Weight | 154.14 g/mol | [1][2][3] |

| Appearance | Off-white to beige fibers or crystalline powder | [1][2][3][5] |

| Melting Point | 138 - 143 °C | [1][2][3][5] |

| Boiling Point | 312.6 °C at 760 mmHg | |

| Flash Point | 142.8 °C | |

| Density | 1.272 g/cm³ | |

| Purity | >97% | [1][2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are outlined in the table below.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Toxicological Information

Derivatives of this compound have been investigated for their antimicrobial activity and have shown low toxicity against human cells in some studies.[1][2][3] However, this does not negate the handling precautions required for the parent compound.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

4.1. Engineering Controls and Personal Protective Equipment (PPE)

A detailed workflow for handling this compound is provided below.

Caption: Diagram 1: Workflow for Safe Handling of this compound

4.2. Storage Conditions

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep it away from incompatible materials such as oxidizing agents.[7]

Emergency Procedures

In the event of an emergency, follow the appropriate first aid and spill response measures.

5.1. First Aid Measures

The following table summarizes the recommended first aid procedures.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7] If skin irritation occurs, get medical advice/attention.[9] |

| Eye Contact | Rinse cautiously with water for several minutes.[4][7] Remove contact lenses, if present and easy to do. Continue rinsing.[4][7] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center immediately.[8] |

5.2. Spill Response

A logical workflow for responding to a spill of this compound is illustrated below.

Caption: Diagram 2: Spill Response Protocol for this compound

Fire-Fighting Measures

In case of a fire involving this compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[8] Firefighters should wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[4]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[7] Do not allow the chemical to enter drains or waterways.[7]

Experimental Protocols

While detailed, step-by-step experimental protocols for the safe handling of this compound are not explicitly provided in the available safety data sheets, general best practices for handling solid chemical reagents in a laboratory setting should be strictly followed. These include:

-

Weighing and Transferring: Always conduct these operations in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. Use appropriate tools (spatulas, weighing paper) to avoid direct contact.

-

Reaction Setup: When using this compound in a reaction, ensure the apparatus is assembled correctly and securely in a fume hood. If heating is required, use a controlled heating source (e.g., heating mantle, oil bath) and monitor the reaction closely.

-

Work-up and Purification: Procedures such as extraction, filtration, and chromatography should be performed with appropriate PPE and in a well-ventilated area. Be mindful of the potential for the compound to be present in waste streams and handle them accordingly.

For the synthesis of hydrazides, a common method involves the reaction of an ester with hydrazine hydrate in a suitable solvent like ethanol, often under reflux.[10] Purification is typically achieved through recrystallization.[8][10]

Disclaimer

This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before handling the material.

References

- 1. benchchem.com [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. parchem.com [parchem.com]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. 3-Fluorobenzoic hydrozide | CAS#:499-55-8 | Chemsrc [chemsrc.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

The Versatile Role of 3-Fluorobenzhydrazide: A Technical Guide for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzhydrazide is a key chemical building block that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, combining a fluorinated aromatic ring and a reactive hydrazide moiety, make it a versatile precursor for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of derivative compounds, making it a valuable synthon in drug discovery programs. This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, complete with experimental protocols, quantitative data, and visual representations of key chemical transformations and biological pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.

| Property | Value | Reference(s) |

| CAS Number | 499-55-8 | [1][2] |

| Molecular Formula | C₇H₇FN₂O | [1][2] |

| Molecular Weight | 154.14 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 139-143 °C | [1][2] |

| Purity | >97% | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of a 3-fluorobenzoic acid derivative with hydrazine hydrate. The following protocol details a standard laboratory procedure.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Hydrazine hydrate (80%)

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

-

To a stirred solution of 3-fluorobenzoic acid (1.0 eq) in anhydrous toluene or dichloromethane, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

-

After completion, the excess thionyl chloride is removed by distillation under reduced pressure to yield crude 3-fluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-fluorobenzoyl chloride (1.0 eq) in a suitable solvent like anhydrous ethanol.

-

In a separate flask, prepare a solution of hydrazine hydrate (1.2 eq) in anhydrous ethanol.

-

Slowly add the 3-fluorobenzoyl chloride solution to the hydrazine hydrate solution with constant stirring at 0-5 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The resulting solid is washed with cold water and then recrystallized from ethanol to afford pure this compound.

DOT Script for Synthesis of this compound:

References

Spectroscopic and Structural Elucidation of 3-Fluorobenzhydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluorobenzhydrazide, a key intermediate in medicinal chemistry and drug development.[1] The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, offering a foundational dataset for researchers engaged in the synthesis and characterization of novel therapeutic agents.

Spectroscopic Data

The structural integrity and purity of synthesized this compound can be ascertained through a combination of spectroscopic techniques. The following sections present the expected data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Estimated)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.5 | m | 2H | Ar-H |

| ~7.4 - 7.2 | m | 2H | Ar-H |

| ~9.5 | br s | 1H | -NH- |

| ~4.6 | br s | 2H | -NH₂ |

Note: The chemical shifts are estimated based on the analysis of structurally similar compounds. The aromatic region will exhibit complex splitting patterns due to fluorine-proton coupling.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Estimated)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~135 (d, ³JCF ≈ 7 Hz) | Ar-C |

| ~130 (d, ³JCF ≈ 8 Hz) | Ar-CH |

| ~123 (d, ⁴JCF ≈ 3 Hz) | Ar-CH |

| ~120 (d, ²JCF ≈ 21 Hz) | Ar-CH |

| ~115 (d, ²JCF ≈ 22 Hz) | Ar-CH |

Note: The chemical shifts and coupling constants (J) are estimated based on typical values for fluorinated benzene derivatives. The letter 'd' denotes a doublet splitting pattern due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

The presence of key functional groups in this compound is confirmed by its IR spectrum. The data is typically acquired from a solid sample prepared as a KBr pellet.[2]

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | N-H stretching (asymmetric and symmetric) of -NH₂ |

| ~3200 | Medium | N-H stretching of -NH- |

| ~1650 | Strong, Sharp | C=O stretching (Amide I) |

| ~1600 | Medium | N-H bending (Amide II) |

| ~1580, ~1480 | Medium | C=C stretching (Aromatic ring) |

| ~1250 | Medium | C-N stretching |

| ~1150 | Strong | C-F stretching |

Experimental Protocols

The following protocols outline the synthesis of this compound and the subsequent acquisition of its spectroscopic data.

Synthesis of this compound

This compound is commonly synthesized via the hydrazinolysis of an ester intermediate.

Materials:

-

Methyl 3-fluorobenzoate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A solution of methyl 3-fluorobenzoate (1 equivalent) in ethanol is prepared in a round-bottom flask.

-

Hydrazine hydrate (1.5 equivalents) is added dropwise to the solution at room temperature.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid residue is recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

FT-IR Spectroscopy:

-

A small amount of this compound is finely ground with dry potassium bromide (KBr).

-

The mixture is then pressed into a thin, transparent pellet.

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Experimental workflow for synthesis and analysis.

References

The Pivotal Role of 3-Fluorobenzhydrazide in the Synthesis of Bioactive Heterocyclic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzhydrazide has emerged as a versatile and highly valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, including the reactive hydrazide moiety and the fluorine-substituted phenyl ring, make it an attractive starting material for the construction of novel molecules with significant potential in medicinal chemistry and drug discovery. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting heterocyclic derivatives. This technical guide provides an in-depth overview of the synthesis of key heterocyclic systems—1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles—derived from this compound, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

The synthesis of 1,3,4-oxadiazole-2-thiols from aryl hydrazides is a well-established and efficient method. The reaction of this compound with carbon disulfide in a basic medium provides a direct route to 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-thiol, a key intermediate for further functionalization.

General Reaction Scheme

Caption: Synthetic pathway for 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol.

Experimental Protocol

Synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

A mixture of this compound (0.01 mol), potassium hydroxide (0.01 mol), and carbon disulfide (0.02 mol) in absolute ethanol (100 mL) is heated under reflux for 12 hours. The excess solvent is then removed by vacuum evaporation. The residue is dissolved in water and acidified with acetic acid or dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from an ethanol-water mixture to afford the pure product.[1]

Quantitative Data

| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | This compound | CS₂, KOH | Ethanol | 12 | 85-95 (reported for similar compounds) | Not specified (reported for similar compounds: 180-220) |

Note: Specific yield and melting point data for the 3-fluoro derivative were not available in the searched literature, so data for analogous compounds are provided as a reference.

Synthesis of 4-Amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol

4-Amino-1,2,4-triazole-3-thiols are another important class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis typically involves the reaction of a carbohydrazide with carbon disulfide to form a dithiocarbazinate salt, which is then cyclized with hydrazine hydrate.

General Reaction Scheme

Caption: Two-step synthesis of 4-Amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol.

Experimental Protocol

Step 1: Synthesis of Potassium 3-(3-fluorobenzoyl)dithiocarbazinate

To a solution of potassium hydroxide (0.01 mol) in absolute ethanol (50 mL), this compound (0.01 mol) is added. The mixture is cooled in an ice bath, and carbon disulfide (0.015 mol) is added dropwise with constant stirring. The reaction mixture is stirred for 18 hours at room temperature. The precipitated potassium dithiocarbazinate derivative is filtered, washed with anhydrous ether, and dried. This intermediate is used in the next step without further purification.[2][3][4]

Step 2: Synthesis of 4-Amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol

A suspension of potassium 3-(3-fluorobenzoyl)dithiocarbazinate (0.01 mol) and hydrazine hydrate (0.02 mol) in water (20 mL) is heated under reflux for 3-4 hours, during which the color of the reaction mixture changes to green and hydrogen sulfide gas evolves. The reaction mixture is then cooled to room temperature and diluted with cold water. Upon acidification with dilute hydrochloric acid, the desired product precipitates out. The solid is filtered, washed with cold water, and recrystallized from ethanol to yield the pure 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol.[2][3][4]

Quantitative Data

| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 4-Amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol | This compound | 1. CS₂, KOH; 2. N₂H₄·H₂O | Ethanol, Water | 18 (Step 1), 3-4 (Step 2) | 70-85 (reported for similar compounds) | Not specified (reported for similar compounds: 200-250) |

Note: Specific yield and melting point data for the 3-fluoro derivative were not available in the searched literature, so data for analogous compounds are provided as a reference.

Synthesis of 3-(3-Fluorophenyl)-5-methyl-1H-pyrazole

Pyrazoles are a well-known class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common and effective method for their synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.

General Reaction Scheme

Caption: Synthesis of 3-(3-Fluorophenyl)-5-methyl-1H-pyrazole.

Experimental Protocol

Synthesis of 3-(3-Fluorophenyl)-5-methyl-1H-pyrazole

A mixture of this compound (0.01 mol) and ethyl acetoacetate (0.01 mol) in absolute ethanol (50 mL) is heated under reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography. After completion of the reaction, the solvent is evaporated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to give the pure 3-(3-fluorophenyl)-5-methyl-1H-pyrazole.[1][5]

Quantitative Data

| Compound | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 3-(3-Fluorophenyl)-5-methyl-1H-pyrazole | This compound | Ethyl Acetoacetate | Ethanol | 6-8 | 75-90 (reported for similar compounds) | Not specified (reported for similar compounds: 150-200) |

Note: Specific yield and melting point data for the 3-fluoro derivative were not available in the searched literature, so data for analogous compounds are provided as a reference.

Biological Roles and Signaling Pathways

Heterocyclic compounds derived from this compound exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Understanding the mechanisms of action of these compounds is crucial for the development of new therapeutic agents.

Antimicrobial Mechanism of Action of 1,2,4-Triazole Derivatives

Many 1,2,4-triazole derivatives exert their antimicrobial effects by interfering with essential cellular processes in bacteria and fungi. One of the proposed mechanisms involves the inhibition of enzymes crucial for cell wall synthesis or DNA replication.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Hydrazones from 3-Fluorobenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of novel hydrazone derivatives originating from 3-fluorobenzhydrazide. Hydrazones are a versatile class of compounds known for their wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] The incorporation of a fluorine atom into the benzhydrazide scaffold can significantly enhance the metabolic stability and membrane permeability of the resulting molecules, making them promising candidates for drug development.[4]

Synthesis of Novel Hydrazones

The synthesis of hydrazones from this compound is typically achieved through a condensation reaction with a suitable aldehyde or ketone.[5][6] This reaction is generally straightforward and can be performed under mild conditions, often with acid catalysis.

General Synthetic Protocol

A general method for the synthesis of novel N'-(substituted-benzylidene)-3-fluorobenzohydrazides involves the reaction of this compound with a variety of substituted aldehydes.

Materials and Reagents:

-

This compound

-

Substituted aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, etc.)

-

Ethanol (or other suitable solvent like methanol)

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware

-

Stirring and heating apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of warm ethanol.

-

To this solution, add the substituted aldehyde (1.0 equivalent).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The precipitated solid product is collected by filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure hydrazone.

-

Dry the purified product under vacuum.

Characterization of Novel Hydrazones

The synthesized hydrazones should be thoroughly characterized to confirm their structure and purity. The following spectroscopic techniques are commonly employed:

| Technique | Expected Observations |

| FT-IR (KBr, cm⁻¹) | - Broad peak around 3200-3400 for N-H stretching.- Strong absorption around 1640-1680 for C=O (amide I) stretching.- Sharp peak around 1600-1620 for C=N (azomethine) stretching.- Peaks corresponding to aromatic C-H and C=C stretching.[5][7] |

| ¹H NMR (DMSO-d₆, δ ppm) | - A singlet for the N-H proton, typically in the range of 11.0-12.0 ppm.- A singlet for the azomethine proton (-N=CH-), usually between 8.0-9.0 ppm.- Multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the protons of the two aromatic rings.[5][7] |

| ¹³C NMR (DMSO-d₆, δ ppm) | - A signal for the amide carbonyl carbon (C=O) around 160-170 ppm.- A signal for the azomethine carbon (C=N) in the range of 140-150 ppm.- Signals for the aromatic carbons, including the carbon attached to fluorine which will show a characteristic coupling (¹JC-F).[7] |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the synthesized hydrazone.[8] |

Application Notes: Biological Evaluation

Novel hydrazones derived from this compound can be screened for various biological activities. Below are protocols for assessing their potential as anticancer and antimicrobial agents.

Anticancer Activity Evaluation

The cytotoxic effects of the synthesized hydrazones can be evaluated against various cancer cell lines using the MTT assay.[3] Further mechanistic studies can be performed to understand the mode of action.

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized hydrazones (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Induction Assays:

For compounds showing significant cytotoxic activity, further investigation into the mechanism of cell death can be conducted.

-

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[2][3]

-

Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[3]

Potential Signaling Pathway:

Many anticancer hydrazones exert their effect by inducing apoptosis. This can be initiated through the intrinsic (mitochondrial) pathway, which involves the dissipation of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[2]

Antimicrobial Activity Evaluation

The antimicrobial potential of the synthesized hydrazones can be assessed against a panel of pathogenic bacteria and fungi.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilutions: Prepare two-fold serial dilutions of the synthesized hydrazones in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Data Presentation:

The results of the biological assays should be summarized in clear and concise tables for easy comparison of the activity of different novel hydrazones.

Table 1: Anticancer Activity of Novel Hydrazones against MCF-7 cell line

| Compound ID | Substituent on Aldehyde | IC₅₀ (µM) ± SD |

| HZ-F-01 | 2-hydroxy | Data |

| HZ-F-02 | 4-chloro | Data |

| HZ-F-03 | 4-nitro | Data |

| Doxorubicin | (Positive Control) | Data |

Table 2: Antimicrobial Activity (MIC in µg/mL) of Novel Hydrazones

| Compound ID | S. aureus | E. coli | C. albicans |

| HZ-F-01 | Data | Data | Data |

| HZ-F-02 | Data | Data | Data |

| HZ-F-03 | Data | Data | Data |

| Ciprofloxacin | Data | Data | NA |

| Fluconazole | NA | NA | Data |

Conclusion

The synthesis of novel hydrazones from this compound offers a promising avenue for the discovery of new therapeutic agents. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of these compounds. The versatility of the synthetic method allows for the creation of a diverse library of molecules, increasing the probability of identifying lead compounds with potent and selective anticancer or antimicrobial activities.

References

- 1. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. riviste.fupress.net [riviste.fupress.net]

- 9. discoveryjournals.org [discoveryjournals.org]

Application Notes and Protocols for the Synthesis of Novel Hydrazones via Reaction of 3-Fluorobenzhydrazide with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH-C(=O)- functional group. They are synthesized through the condensation reaction of hydrazides with aldehydes or ketones. This reaction is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by hydrazone derivatives, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. The incorporation of a fluorine atom, as in 3-Fluorobenzhydrazide, can enhance the metabolic stability and pharmacokinetic properties of the resulting molecules.

These application notes provide a detailed protocol for the synthesis of N'-(arylmethylidene)-3-fluorobenzhydrazides through the reaction of this compound with various aromatic aldehydes. The resulting hydrazone derivatives are valuable scaffolds for the development of novel therapeutic agents.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the hydrazone.

Scheme 1: General Synthesis of N'-(arylmethylidene)-3-fluorobenzhydrazides

Applications in Drug Development

The hydrazone linkage is a key structural motif in a variety of pharmacologically active compounds. The derivatives of this compound are being explored for a range of therapeutic applications:

-

Antimicrobial Agents: The presence of the azomethine group (-CH=N-) in hydrazones has been associated with potent antibacterial and antifungal activities. The fluorine substituent can further enhance this activity.

-

Anticancer Agents: Many hydrazone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, acting through mechanisms such as enzyme inhibition and apoptosis induction.

-

Anti-inflammatory and Analgesic Agents: The structural features of these compounds make them promising candidates for the development of new anti-inflammatory and pain-relieving drugs.

-

Anticonvulsant Activity: Certain hydrazone derivatives have shown potential in the management of seizures, making them a subject of interest in neurological drug discovery.

Experimental Protocol: General Procedure for the Synthesis of N'-(arylmethylidene)-3-fluorobenzhydrazides